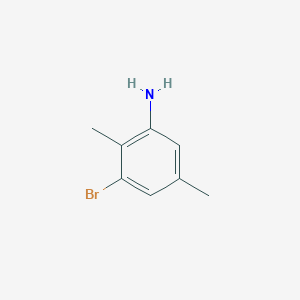

3-Bromo-2,5-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Bromo-2,5-dimethylaniline involves introducing a bromine atom into the corresponding 2,5-dimethylaniline precursor. Various methods can be employed, such as electrophilic aromatic substitution using bromine or a brominating agent. Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

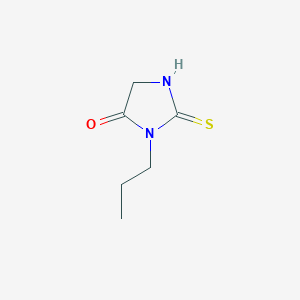

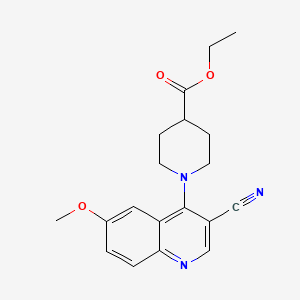

The molecular structure of 3-Bromo-2,5-dimethylaniline consists of a phenyl ring (C₆H₅) with two methyl groups (CH₃) attached to the nitrogen atom. The bromine atom (Br) is directly bonded to the phenyl ring. The compound’s molecular weight is approximately 200.08 g/mol . For a visual representation, refer to the NMR spectra provided in the supplementary materials .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Epigenetic Regulation and Bromodomain Inhibition

3-Bromo-2,5-dimethylaniline and related compounds have significant implications in epigenetic regulation through the inhibition of bromodomains. Bromodomains, which recognize acetylated lysines on histone tails, are critical in the regulation of gene transcription. The identification of 3,5-dimethylisoxazole as an acetyl-lysine bioisostere has led to the development of compounds capable of displacing acetylated histone-mimicking peptides from bromodomains. This action has antiproliferative and anti-inflammatory properties, highlighting the potential of these compounds in the development of selective probes and inhibitors for various bromodomains involved in cancer and inflammation (Hewings et al., 2011).

Electrochemical Oxidation and Decomposition Pathways

The electrochemical behavior of compounds structurally related to 3-Bromo-2,5-dimethylaniline, such as 4-bromo-2,6-dimethylaniline, has been studied in aqueous sulphuric acid solutions. These studies provide insights into the anodic decomposition pathways of these compounds, which can have implications for their use in various chemical synthesis processes and understanding their stability and reactivity under different conditions (Arias et al., 1990).

Antithrombin III Interaction

Research into the interaction of specific chemical modifications, such as those involving bromine and tryptophan residues, with antithrombin III has shed light on the heparin-binding sites of this important protein. Understanding these interactions is crucial for the development of therapeutic agents targeting blood coagulation disorders (Blackburn et al., 1984).

Synthesis of Organic Intermediates

Compounds like 3-Bromo-2,5-dimethylaniline serve as key intermediates in the synthesis of various organic compounds. For example, dimethyl-4-bromoiodobenzenes, which are valuable in numerous fields, can be synthesized from related aniline derivatives, demonstrating the utility of these compounds in organic synthesis and industrial applications (Li Yu, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2,5-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZHDRSMCPLBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dimethylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)

![Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B2971127.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)